molecular formula C20H28O3 B1237092 (4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one

(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one

Cat. No. B1237092
M. Wt: 316.4 g/mol
InChI Key: XDYGCIOWNPNVIH-ZYJPSCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one is a natural product found in Solidago elongata and Solidago chilensis with data available.

Scientific Research Applications

Chemical Synthesis and Derivatives

One area of research involves the synthesis and study of labdane-type diterpenoids, similar to the compound . For instance, a study identified two new labdane-type diterpenoids in the herb of Leonurus japonicus Houtt., suggesting potential applications in exploring new natural compounds and their properties (Liu et al., 2014).

Synthesis Techniques

Another research focus is on the synthesis techniques for related compounds. A study described a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate, showcasing methodologies for synthesizing complex organic compounds (Arrault et al., 2001).

Renewable Sources and Green Chemistry

Research also includes the synthesis of similar compounds from renewable sources, illustrating the compound's relevance in green chemistry. For instance, a study demonstrated the synthesis of acetyl-substituted tetrahydrobenzofuran and tetrahydronaphthalene from renewable furanics, highlighting the importance of sustainable chemistry (Marri et al., 2019).

Medicinal Chemistry and Drug Design

In medicinal chemistry, related compounds are studied for their potential as drug candidates. For example, a study on sulfonic acid analogues of bexarotene, a compound structurally similar to our subject, explored their selective agonism for the retinoid X receptor, indicating applications in drug discovery (Heck et al., 2016).

properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one

InChI

InChI=1S/C20H28O3/c1-14-12-16(21)17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11-13,17,22H,5-6,8-10H2,1-4H3/t17?,19-,20+/m0/s1

InChI Key

XDYGCIOWNPNVIH-ZYJPSCNZSA-N

Isomeric SMILES

CC1=CC(=O)C2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C

SMILES

CC1=CC(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C

synonyms

solidagenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 2
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 3
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 4
Reactant of Route 4
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 5
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 6
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one

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